Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate
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Overview
Description
Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate is a complex organophosphorus compound It is characterized by the presence of chloroethyl groups, a dimethylamino phenyl group, and a nitroethyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate typically involves multiple steps:
Formation of the Nitroethyl Intermediate: The initial step involves the nitration of an appropriate ethyl compound to introduce the nitro group.
Attachment of the Dimethylamino Phenyl Group: This step involves the reaction of the nitroethyl intermediate with a dimethylamino phenyl compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or thioether derivatives.
Scientific Research Applications
Chemistry
In chemistry, Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate is used as a precursor for the synthesis of various organophosphorus compounds
Biology
In biological research, this compound can be used to study the effects of organophosphorus compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the nitro and dimethylamino groups suggests possible applications in drug design, particularly in the development of anticancer agents.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, including flame retardants and plasticizers. Its reactivity makes it suitable for the production of various functional materials.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Similar in structure but lacks the nitro and dimethylamino groups.
Bis(2-chloroethyl)ether: Contains chloroethyl groups but lacks the phosphonate and aromatic components.
Bis(2-chloroethyl)phosphonate: Similar phosphonate structure but lacks the nitro and dimethylamino groups.
Uniqueness
Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate is unique due to the combination of chloroethyl, nitro, and dimethylamino groups attached to a phosphonate moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H21Cl2N2O5P |
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Molecular Weight |
399.2 g/mol |
IUPAC Name |
4-[1-[bis(2-chloroethoxy)phosphoryl]-2-nitroethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H21Cl2N2O5P/c1-17(2)13-5-3-12(4-6-13)14(11-18(19)20)24(21,22-9-7-15)23-10-8-16/h3-6,14H,7-11H2,1-2H3 |
InChI Key |
KQHNBNWEZOEGLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C[N+](=O)[O-])P(=O)(OCCCl)OCCCl |
Origin of Product |
United States |
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